2-Aminotridecane

Descripción general

Descripción

2-Aminotridecane is an organic compound with the chemical formula C₁₃H₂₉N . It is known for its broad-spectrum antimicrobial properties, particularly against dermatophytes, yeast, filamentous fungi, and various strains of bacteria resistant to other antimicrobial agents . This compound also exhibits activity against certain viruses, such as influenza virus type A .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Aminotridecane can be synthesized through various methods. One common synthetic route involves the reaction of tridecanal with ammonia or an amine under hydrogenation conditions. This process typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature.

Industrial Production Methods: In industrial settings, this compound is produced using similar hydrogenation techniques but on a larger scale. The process involves the continuous flow of reactants through a reactor containing the catalyst, ensuring efficient conversion and high yield.

Análisis De Reacciones Químicas

Types of Reactions: 2-Aminotridecane undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products:

Oxidation: Formation of amides or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

2-Aminotridecane is primarily utilized in organic synthesis, particularly in the production of various derivatives and functional compounds. Its long hydrocarbon chain makes it an effective building block for synthesizing:

- Alkylated 1,2,4-triazoles : These compounds serve as bridging ligands in the preparation of polymeric iron(II) complexes, which are significant in catalysis and materials science .

- Amphiphiles : The compound can be used to synthesize amphiphilic molecules such as N-tridecyl-β-hydroxypropionic acid amide and N-(β-hydroxyethyl)tridecanoic acid amide, which are important in surfactant applications .

Surfactant Production

The surfactant industry benefits significantly from this compound due to its ability to form cationic and amphoteric surfactants. These surfactants are widely used in:

- Personal Care Products : They contribute to the formulation of shampoos, conditioners, and skin care products due to their emulsifying properties.

- Industrial Applications : In oilfield chemicals and asphalt emulsifiers, these surfactants enhance the performance of formulations by improving wetting and spreading properties .

Catalysis

In catalysis, this compound acts as a ligand in the preparation of palladium-based catalysts. These catalysts are crucial for various chemical reactions, including:

- Hydrogenation Reactions : The compound can facilitate hydrogenation processes by stabilizing metal nanoparticles .

- Cross-Coupling Reactions : Its presence enhances the efficiency of coupling reactions essential for synthesizing complex organic molecules.

Biological Applications

Research has indicated potential biological applications for this compound:

- Antimicrobial Properties : Some studies suggest that long-chain amines exhibit antimicrobial activity, which could be harnessed for developing new antimicrobial agents .

- Pharmaceutical Intermediates : The compound's structure allows it to be a precursor in synthesizing pharmaceuticals aimed at treating various diseases, including skin conditions and infections .

Material Science

The unique properties of this compound make it valuable in material science:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as hydrophobicity or biocompatibility.

- Coatings and Adhesives : The compound's reactivity can improve adhesion properties and resistance to environmental factors when used in coatings .

Case Study 1: Synthesis of Amphiphiles

A study demonstrated the synthesis of N-tridecyl-β-hydroxypropionic acid amide from this compound. This amphiphile showed promising results in reducing surface tension significantly compared to traditional surfactants, indicating its potential for use in personal care formulations.

Case Study 2: Antimicrobial Efficacy

Research conducted on various long-chain amines, including this compound, revealed that they possess varying degrees of antimicrobial activity against common pathogens. The study highlighted its potential application as a natural preservative in cosmetic products.

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Chemical Synthesis | Alkylated triazoles, Amphiphiles | Versatile building blocks |

| Surfactant Production | Personal care products, Industrial applications | Improved emulsification and surface activity |

| Catalysis | Palladium catalysts | Enhanced reaction efficiency |

| Biological Applications | Antimicrobial agents | Potential for new therapeutic agents |

| Material Science | Polymer enhancement, Coatings | Improved mechanical properties |

Mecanismo De Acción

The mechanism by which 2-Aminotridecane exerts its antimicrobial effects involves disrupting the cell membrane integrity of microorganisms. This disruption leads to leakage of cellular contents and eventual cell death. The compound targets various molecular pathways, including those involved in cell wall synthesis and membrane function .

Comparación Con Compuestos Similares

- 2-Aminododecane

- 2-Aminotetradecane

- 2-Aminopentadecane

Comparison: 2-Aminotridecane is unique due to its specific chain length, which contributes to its distinct antimicrobial properties. Compared to its shorter or longer chain analogs, this compound exhibits a broader spectrum of activity and higher potency against resistant strains of microorganisms .

Actividad Biológica

2-Aminotridecane, a long-chain primary amine, is notable for its potential biological activities, particularly in antimicrobial and antifungal applications. The compound's structure, characterized by a 13-carbon alkyl chain with an amine functional group, influences its interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

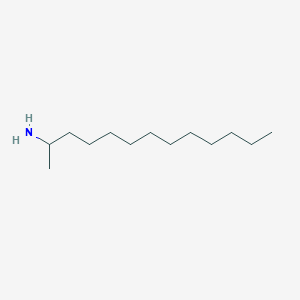

The chemical formula for this compound is . Its structure can be represented as:

This linear structure contributes to its hydrophobic characteristics, which are essential for membrane interactions and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its antimicrobial properties. The compound's long hydrophobic tail enhances its ability to disrupt microbial membranes, leading to potential applications in treating infections.

Antimicrobial Activity

- Mechanism of Action : The primary mode of action for this compound appears to involve the disruption of microbial cell membranes. The hydrophobic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

-

Efficacy Against Pathogens : Studies have shown that this compound exhibits activity against several bacterial strains, including:

- Gram-positive bacteria : Effective against Staphylococcus aureus.

- Gram-negative bacteria : Shows potential against Escherichia coli.

- Comparative Analysis : In a comparative study with other long-chain amines, this compound demonstrated superior antimicrobial activity due to its optimal chain length and amine functionality.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against methicillin-resistant strains |

| Escherichia coli | 64 µg/mL | Less effective compared to Gram-positive bacteria |

| Candida albicans | 128 µg/mL | Moderate antifungal activity |

Case Study: Efficacy Against Biofilms

A study conducted by researchers at evaluated the efficacy of this compound against biofilm-forming bacteria. The results indicated that the compound significantly reduced biofilm formation by Staphylococcus aureus by disrupting cell-to-cell adhesion mechanisms.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies. Modifications in the alkyl chain length and branching were assessed to determine their effects on antimicrobial potency. It was found that:

- Optimal Chain Length : The 13-carbon chain provided the best balance between hydrophobicity and solubility.

- Branching Effects : Introducing branching reduced antimicrobial efficacy due to decreased membrane integration.

Propiedades

IUPAC Name |

tridecan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h13H,3-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLHZVGJULAEJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880757 | |

| Record name | 1-methyldodecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13205-57-7 | |

| Record name | 2-Aminotridecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013205577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-methyldodecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the research focus of the provided papers?

A1: The provided research papers primarily focus on the antifungal activity of a specific compound: the 2-aminotridecane salt of 2-chloronitrophenol. One study directly compares its efficacy against fungal growth to Hexadecyl [].

Q2: What is known about the antifungal activity of this compound salt of 2-chloronitrophenol?

A2: While the exact mechanism of action is not detailed in the provided abstracts, the research suggests that the this compound salt of 2-chloronitrophenol exhibits antifungal properties []. Its efficacy is compared to Hexadecyl, indicating a potential structure-activity relationship study [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.